molecular formula C16H14BrClN2O3 B3862077 N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide

Cat. No.: B3862077
M. Wt: 397.6 g/mol
InChI Key: MIORJIZZJGLIBR-DJKKODMXSA-N
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Description

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, methoxy, and chlorophenoxy groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 2-(3-chlorophenoxy)acetamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-bromo-5-methoxybenzoic acid.

    Reduction: Formation of N-[(E)-(2-bromo-5-methoxyphenyl)methylamino]-2-(3-chlorophenoxy)acetamide.

    Substitution: Formation of N-[(E)-(2-azido-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide.

Scientific Research Applications

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-5-methoxyphenyl)acetamide: Shares the bromine and methoxy groups but lacks the chlorophenoxy moiety.

    N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-hydroxybenzamide: Similar structure but with a hydroxybenzamide group instead of chlorophenoxy.

Uniqueness

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c1-22-13-5-6-15(17)11(7-13)9-19-20-16(21)10-23-14-4-2-3-12(18)8-14/h2-9H,10H2,1H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIORJIZZJGLIBR-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide
Reactant of Route 2
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N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)acetamide

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